molecular formula C17H26 B1619517 Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)- CAS No. 82991-47-7

Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)-

Cat. No. B1619517
CAS RN: 82991-47-7
M. Wt: 230.4 g/mol
InChI Key: OYOBZVHPZUVLSF-UHFFFAOYSA-N
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Description

“Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)-” is a chemical compound with the CAS Number: 107949-21-3 . It is also known as 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of “Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)-” is C25H30 . The average mass is 330.506 Da and the monoisotopic mass is 330.234741 Da . It has 2 defined stereocentres .


Physical And Chemical Properties Analysis

“Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)-” has a density of 1.0±0.1 g/cm3, a boiling point of 457.5±34.0 °C at 760 mmHg, and a melting point of 107-109°C . The compound has a molar refractivity of 107.6±0.4 cm3, and a molar volume of 327.1±5.0 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Environmental Monitoring and Health Risk Assessment

Benzene, along with toluene, ethylbenzene, and xylene (collectively known as BTEX), are common VOCs found in urban airsheds, often associated with industrial activity, wood heater use, and heavy traffic. These compounds have been the subject of numerous studies aiming to elucidate their concentrations in the environment and the main contributors to human exposure. For example, research conducted in four Australian cities investigated BTEX exposure among non-smoking, non-occupationally exposed individuals, revealing that activities such as vehicle repair, machinery use, and time spent in enclosed car parks increase personal exposure levels (Hinwood et al., 2007).

In Canada, predictors of indoor BTEX concentrations in residences were explored, identifying variables such as the presence of a garage on the property, smoking indoors, and recent renovations as significant predictors of BTEX presence (Wheeler et al., 2013).

Occupational Exposure and Health Risks

Occupational settings, particularly those related to petroleum and chemical industries, present environments where benzene exposure can be significant. Studies assessing the health risks of BTEX exposure among workers in these settings have found that benzene, as part of the BTEX group, poses health risks, including potential genotoxic effects. For example, a study on the genotoxic effects of benzene exposure in gasoline station workers highlighted the susceptibility of these workers to DNA damage, indicating an increased risk for developing health issues related to benzene exposure (Salem et al., 2017).

Another aspect of research focuses on the use of biomarkers to assess exposure to benzene and other VOCs. Studies have explored the relationship between environmental exposure to BTEX and the levels of specific biomarkers in urine, providing insights into the internal exposure levels and potential health impacts on individuals (Fustinoni et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . It’s recommended to handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

1-ethyl-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h6-7,10-11,15,17H,3-5,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOBZVHPZUVLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888602
Record name Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40888602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)-

CAS RN

82991-47-7
Record name Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082991477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40888602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1-ethyl-4-(4-propylcyclohexyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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